

An In-depth Pharmacological Profile of Coltramyl (Thiocolchicoside)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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Abstract

Coltramyl, with the active ingredient thiocolchicoside, is a semi-synthetic muscle relaxant derived from the natural glucoside colchicoside, extracted from the seeds of Gloriosa superba. [1][2] It is clinically utilized for its muscle relaxant, anti-inflammatory, and analgesic properties, primarily as an adjuvant treatment for painful muscle contractures associated with acute spinal pathology in adults.[1][3] Its mechanism of action is complex, involving interactions with inhibitory neurotransmitter systems, principally as a competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor and as a modulator of strychnine-sensitive glycine receptors.[1][2][4] This profile is distinct from many other centrally acting muscle relaxants, as it typically does not produce sedation.[5] However, its proconvulsant activity, stemming from GABA-A antagonism, and concerns regarding the genotoxic potential of a key metabolite have led to significant restrictions on its clinical use, limiting both the dosage and duration of treatment. This technical guide provides a comprehensive overview of the pharmacological, pharmacokinetic, and toxicological properties of thiocolchicoside, supported by quantitative data, detailed experimental methodologies, and pathway visualizations to inform research and drug development.

Mechanism of Action

Thiocolchicoside exerts its myorelaxant effects primarily through the modulation of inhibitory neurotransmission in the central nervous system. Its principal molecular targets are the GABA-



A and glycine receptors.[1]

Interaction with GABA-A Receptors

The primary mechanism underlying both the therapeutic and some adverse effects of thiocolchicoside is its action as a potent competitive antagonist at GABA-A receptors.[6][7] GABA is the main inhibitory neurotransmitter in the brain, and by blocking the action of GABA, thiocolchicoside can induce neuronal excitability.[3][8] This antagonistic action at cortical GABA-A receptors is believed to be responsible for its proconvulsant and epileptogenic properties.[2][7] Paradoxically, the muscle relaxant effect is thought to occur at a supraspinal level, possibly through complex regulatory pathways that are not fully elucidated.[3]

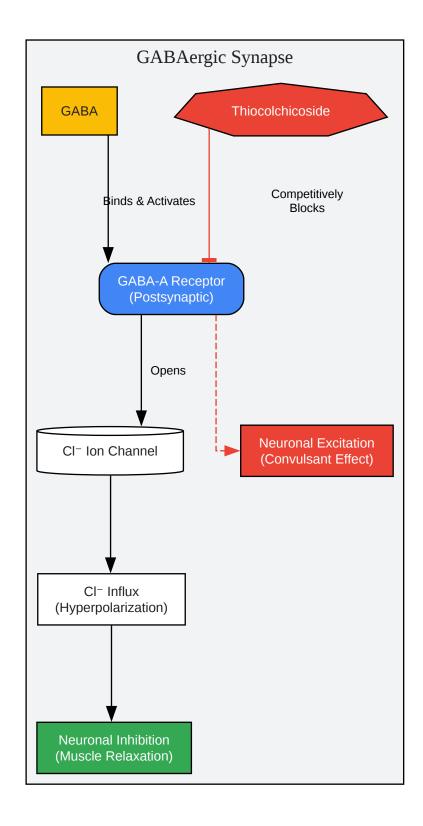
Interaction with Glycine Receptors

Thiocolchicoside also demonstrates significant affinity for strychnine-sensitive glycine receptors, which are crucial for inhibitory neurotransmission, particularly in the spinal cord and brainstem.[2][4] Some studies suggest an agonistic action at these receptors may contribute to its muscle relaxant effects.[2][8] However, other reports describe it as a glycine receptor antagonist with a potency similar to its action on GABA-A receptors.[1] This dual and somewhat contradictory interaction highlights the complexity of its pharmacological profile.

Anti-inflammatory and Analgesic Effects

Beyond its direct effects on inhibitory receptors, thiocolchicoside possesses anti-inflammatory and analgesic properties.[9] These effects are partly attributed to its ability to inhibit the release of pro-inflammatory cytokines and other inflammatory mediators.[8]





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Caption: Mechanism of Thiocolchicoside at the GABA-A Receptor.





Pharmacodynamics: Receptor Binding Profile

The affinity of thiocolchicoside for its primary molecular targets has been quantified through various in vitro experiments. These studies confirm its potent interaction with GABA-A receptors.

Parameter	Receptor/Tissue	Value	Reference(s)
IC50	GABA-A Receptor (phasic currents)	~150 nM	[7]
K_D	[³H]Thiocolchicoside Binding (Rat Cortex)	176 nM	[10]
K_D	[³H]Thiocolchicoside Binding (Rat Spinal Cord)	254 ± 47 nM	[10]
B_max	[³H]Thiocolchicoside Binding (Rat Cortex)	4.20 pmol/mg protein	[10]
B_max	[³ H]Thiocolchicoside Binding (Rat Spinal Cord)	2.39 ± 0.36 pmol/mg protein	[10]
Affinity	Glycine Receptor	Similar potency to GABA-A antagonism	[1]

Pharmacokinetics

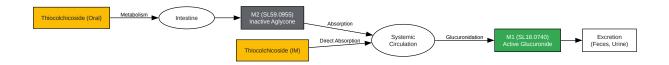
The pharmacokinetic profile of thiocolchicoside is characterized by extensive metabolism following oral administration. The parent compound is not detected in plasma; instead, its pharmacological activity is attributed to an active glucuronidated metabolite.[11]

Absorption, Metabolism, and Excretion

Following oral administration, thiocolchicoside is metabolized in the intestine to its aglycone form, 3-demethylthiocolchicine (also known as M2 or SL59.0955), which is pharmacologically inactive.[3][11] This M2 metabolite is then absorbed and further metabolized, primarily through glucuronidation, to form the active metabolite SL18.0740 (M1).[11] After intramuscular injection,



the parent compound is detectable in plasma.[3][12] The overall oral bioavailability is approximately 25%.[5][9] Excretion occurs mainly through feces (79%) and to a lesser extent in urine (20%).[3]



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Caption: Metabolic Pathway of Thiocolchicoside.

Pharmacokinetic Parameters

The tables below summarize the key pharmacokinetic parameters for thiocolchicoside and its metabolites following oral and intramuscular administration in healthy human volunteers.

Table 3.2.1: Oral Administration (8 mg Single Dose)[3][12]

Analyte	C_max (ng/mL)	T_max (h)	AUC (ng·h/mL)	t_½ (h)
Thiocolchicoside	Not Detected	-	-	-
M1 (Active)	~60	1.0	~130	3.2 - 7.0
M2 (Inactive)	~13	1.0	15.5 - 39.7	~0.8

Table 3.2.2: Intramuscular Administration (IM)[3][12]



Analyte	Dose	C_max (ng/mL)	T_max (h)	AUC (ng·h/mL)	t_½ (h)
Thiocolchicos ide	4 mg	113	0.5	283	~1.5
8 mg	175	0.5	417	~1.5	
M1 (Active)	4 mg	11.7	5.0	83	3.2 - 7.0

Clinical Efficacy

The clinical efficacy of thiocolchicoside has been evaluated primarily in the context of acute low back pain. While studies demonstrate a statistically significant effect compared to placebo, the clinical relevance of the pain reduction is modest.

Table 4.1: Efficacy in Acute Low Back Pain (Meta-Analysis Results)

Time Point	Outcome Measure	Mean Difference vs. Control (95% CI)	Clinical Significance	Reference
2-3 Days	VAS Score (0- 10)	-0.49 (-0.90 to -0.09)	Marginal	[No specific citation found in search results]
5-7 Days	VAS Score (0- 10)	-0.82 (-1.46 to -0.18)	Marginal	[No specific citation found in search results]

Note: A minimally important clinical difference is often considered a 1 to 2-point reduction on a 10-point VAS scale.

In a multicenter, randomized controlled trial, intramuscular thiocolchicoside (4 mg twice daily) resulted in a statistically significant improvement in spontaneous pain on day 3 (p<0.001) and a decrease in muscle spasm by day 5 (p<0.0005) compared to placebo. [No specific citation found in search results]



Safety and Toxicology

The primary safety concern associated with systemic thiocolchicoside use is the potential for genotoxicity caused by its M2 metabolite (SL59.0955). Preclinical studies demonstrated that this metabolite can induce aneuploidy (an abnormal number of chromosomes in a cell) at concentrations close to those observed in humans at therapeutic doses.[12] Aneuploidy is a known risk factor for teratogenicity, impaired fertility, and cancer.[12] These findings led regulatory agencies to restrict its use.

Recommended Treatment Limitations:

- Oral Use: Maximum of 16 mg per day for no more than 7 consecutive days.
- Intramuscular Use: Maximum of 8 mg per day for no more than 5 consecutive days.
- Contraindications: Pregnancy, lactation, and in women of childbearing potential not using effective contraception.[12]

Additionally, due to its GABA-A antagonistic properties, thiocolchicoside can lower the seizure threshold and should not be used in individuals prone to seizures.[1][5]

Detailed Experimental Protocols Protocol: Radioligand Binding Assay for Receptor Affinity

This protocol is a representative method for determining the binding affinity (K_D) and receptor density (B_max) of thiocolchicoside, based on the principles used in studies like Cimino et al. (1996).[10][13][14][15][16][17][18]

- Membrane Preparation:
 - Homogenize rat cerebral cortex or spinal cord tissue in ice-cold lysis buffer (e.g., 50mM
 Tris-HCl, pH 7.4, with protease inhibitors).
 - Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.



- Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
- Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.
- Resuspend the final pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.
- Saturation Binding Assay:
 - In a 96-well plate, set up triplicate wells for total binding and non-specific binding (NSB).
 - Add increasing concentrations of [3H]thiocolchicoside (e.g., 0.1 to 500 nM) to all wells.
 - $\circ~$ To NSB wells, add a high concentration of unlabeled thiocolchicoside (e.g., 100 $\mu\text{M})$ to saturate the receptors.
 - \circ Initiate the binding reaction by adding the membrane preparation (50-100 μ g protein per well). The final assay volume is typically 250 μ L.
 - Incubate at a controlled temperature (e.g., 25°C) for 60-120 minutes to reach equilibrium.
- Filtration and Counting:
 - Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).
 - Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
 - Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Data Analysis:

 Calculate specific binding by subtracting the average NSB counts from the average total binding counts at each concentration.



 Analyze the specific binding data using non-linear regression (e.g., one-site binding hyperbola) to determine the K D and B max values.

Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This protocol outlines the procedure to assess the genotoxic potential of a substance, such as the M2 metabolite of thiocolchicoside, based on the OECD 474 guideline.[19][20][21][22][23]

- · Animal Model and Dosing:
 - Use healthy, young adult rodents (e.g., Wistar rats), with at least 5 animals per sex per group.
 - Groups include a vehicle control, a positive control (e.g., cyclophosphamide), and at least three dose levels of the test substance (e.g., M2 metabolite).
 - Administer the substance via a clinically relevant route (e.g., oral gavage). Typically, two doses are given 24 hours apart.
- Sample Collection:
 - Collect bone marrow, typically from the femur, at 24 hours after the final dose.
 - Flush the marrow with fetal bovine serum and centrifuge to collect the cells.
- Slide Preparation and Staining:
 - Prepare smears of the bone marrow cells on glass slides.
 - Stain the slides with a dye that differentiates polychromatic erythrocytes (PCEs immature red blood cells) from normochromatic erythrocytes (NCEs - mature red blood cells), such as May-Grünwald-Giemsa or acridine orange.
- Microscopic Analysis:
 - Score at least 4000 PCEs per animal for the presence of micronuclei (small, secondary nuclei in the cytoplasm).

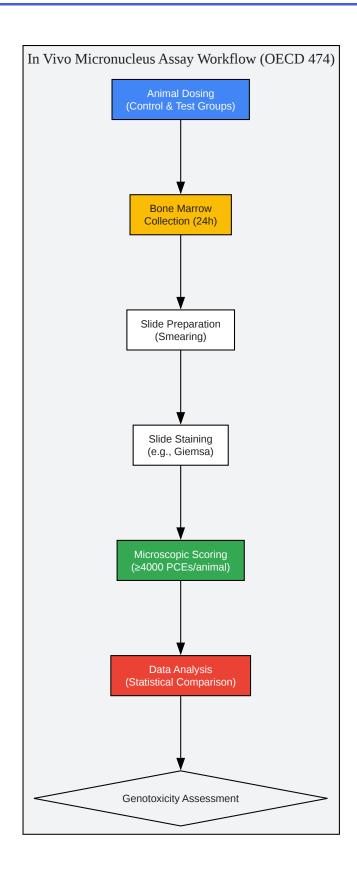






- Calculate the frequency of micronucleated PCEs (MN-PCEs).
- Determine the ratio of PCEs to NCEs to assess cytotoxicity (myelosuppression).
- Data Evaluation:
 - A positive result is defined as a dose-dependent increase in the frequency of MN-PCEs,
 with at least one dose point being statistically significant compared to the vehicle control.
 - This indicates the substance is clastogenic (causes chromosome breaks) or aneugenic (causes chromosome loss/gain).





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Caption: Workflow for the In Vivo Micronucleus Genotoxicity Test.



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- To cite this document: BenchChem. [An In-depth Pharmacological Profile of Coltramyl (Thiocolchicoside)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209042#in-depth-pharmacological-profile-of-coltramyl]

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